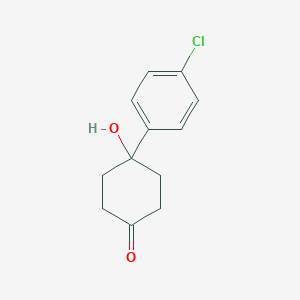

4-(4-Chlorophenyl)-4-hydroxycyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un compuesto que se encuentra de forma natural en el plasma sanguíneo humano y está involucrado en la beta-oxidación de los ácidos grasos . Este compuesto ha generado interés debido a sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y antioxidantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 3-hidroxicaprílico puede sintetizarse mediante varios métodos:

Hidroxilación del Ácido Decanoico: Un método común implica la hidroxilación del ácido decanoico utilizando agentes oxidantes.

Acilación del 3-Hidroxidodecanol: Otro método implica la acilación del 3-hidroxidodecanol.

Métodos de Producción Industrial: La producción industrial del ácido 3-hidroxicaprílico a menudo implica la extracción de fuentes naturales como aceites vegetales y grasas animales. El proceso de extracción incluye pasos de hidrólisis, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

El ácido 3-hidroxicaprílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleófila donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Productos Principales Formados:

Oxidación: Ácido 3-Cetodecanoico o ácido decanoico.

Reducción: 3-Hidroxidodecanol.

Sustitución: Ácido 3-Clorodecanoico o ácido 3-Bromodecanoico.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

Research indicates that compounds structurally related to 4-(4-Chlorophenyl)-4-hydroxycyclohexanone exhibit analgesic properties. They are being studied for their potential to relieve pain in both humans and animals. The compound's mechanism involves interference with nerve transmission, which can mitigate the perception of pain without significant physiological side effects .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for therapeutic applications in treating infections.

Organic Synthesis

Building Block in Organic Chemistry

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics allow chemists to modify its chemical framework to create derivatives with enhanced biological activity or different physical properties .

Precursor for Biodegradable Polymers

The compound is utilized in the production of biodegradable polymers. Its incorporation into polymer matrices can enhance material properties while promoting environmental sustainability through biodegradability.

Industrial Applications

Additive in Cosmetics and Personal Care Products

Due to its stability and functional properties, this compound is used as an additive in cosmetics and personal care products. It can act as a preservative or stabilizer, helping to prolong the shelf life of formulations while ensuring safety for consumer use .

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry explored the analgesic efficacy of derivatives of this compound. The results indicated that certain modifications to the compound enhanced its potency compared to traditional analgesics like meperidine .

Case Study 2: Antimicrobial Research

In another study focusing on antimicrobial applications, researchers tested various concentrations of this compound against common pathogens. The findings demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

El ácido 3-hidroxicaprílico ejerce sus efectos a través de varios mecanismos:

Actividad Antimicrobiana: Interfiere con la integridad de la membrana celular de los microorganismos, lo que lleva a la lisis celular y la muerte.

Actividad Antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y reduce el estrés oxidativo.

Beta-Oxidación: Como intermedio en la vía de beta-oxidación, participa en la descomposición de los ácidos grasos para producir energía.

Comparación Con Compuestos Similares

El ácido 3-hidroxicaprílico se puede comparar con otros compuestos similares como:

Ácido 3-Hidroxibutirico: Otro ácido graso hidroxilado involucrado en las vías metabólicas.

Ácido 3-Hidroxihexanoico: Similar en estructura pero con una cadena de carbono más corta.

Ácido 3-Hidroxioctanoico: Similar en estructura pero con una longitud de cadena media.

Singularidad: El ácido 3-hidroxicaprílico destaca por sus actividades biológicas específicas y su papel en la beta-oxidación de los ácidos grasos. Su longitud de cadena media también proporciona propiedades únicas en comparación con los ácidos grasos hidroxilados más cortos o más largos .

Actividad Biológica

4-(4-Chlorophenyl)-4-hydroxycyclohexanone, also known as CAS No. 36716-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one

- Molecular Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

- InChI Key : WEMZPTVFMJNMRK-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interactions with various biological macromolecules. The compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by disrupting microbial cell membranes.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have highlighted the compound's biological activities:

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.

- Antimicrobial Activity : In a study evaluating various compounds for their antimicrobial properties, this compound showed promising results against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers treated prostate cancer cell lines with varying concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

-

Antimicrobial Efficacy Assessment :

- A series of disk diffusion assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited zones of inhibition ranging from 12 mm to 20 mm, demonstrating significant antimicrobial activity.

Data Summary Table

| Biological Activity | IC50 Value | Remarks |

|---|---|---|

| Anticancer (Prostate) | ~15 µM | Significant cytotoxicity observed |

| Antimicrobial (Various Strains) | N/A | Zones of inhibition between 12 mm and 20 mm |

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMZPTVFMJNMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449695 |

Source

|

| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36716-71-9 |

Source

|

| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.